methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.10243389 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.
Chemical Structure and Properties
The compound has the following molecular formula: C15H17N2O4S. Its structure includes a thiophene ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thiophene rings have shown promising antimicrobial properties against various bacterial strains.
- Antitumor Activity : Some derivatives have been studied for their potential in cancer therapy, particularly in inhibiting tumor growth.
- Enzyme Inhibition : Certain structural components may act as inhibitors for enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that methyl 3-aminothiophene derivatives exhibited significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for these compounds, indicating moderate effectiveness against bacterial infections .
Antitumor Activity
The antitumor potential of this compound has been explored through various in vitro studies. For instance, derivatives of similar structures have shown inhibition of cell proliferation in cancer cell lines. One study reported that certain thiophene derivatives inhibited the growth of breast cancer cells with IC50 values indicating significant potency .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has also been a focal point of research. For example, xanthine oxidase inhibition studies showed promising results for related thiophene derivatives, suggesting that this compound may possess antioxidant properties as well .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiophene derivatives highlighted the effectiveness of methyl 3-aminothiophene against multi-drug resistant strains, providing insights into its potential use as an alternative therapeutic agent .
- Cancer Cell Proliferation : Research on related pyrrolidine compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be developed into a novel anticancer agent .
Properties
IUPAC Name |
methyl 3-[(1-benzyl-5-oxopyrrolidin-3-yl)methylcarbamothioylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-18(24)17-15(7-8-27-17)21-19(26)20-10-14-9-16(23)22(12-14)11-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQATBLIYBCVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NCC2CC(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.